Trilobatin
Overview
Description
Trilobatin is a natural dihydrochalcone small molecule found at high concentrations in the leaves of a range of crabapple (Malus) species . It is not present in domesticated apple (Malus × domestica) leaves, which contain trilobatin’s bitter positional isomer phloridzin . Trilobatin has been shown to have antioxidant, anti-inflammatory, and anti-diabetic activities .
Synthesis Analysis
The biosynthesis of Trilobatin requires the enzyme Phloretin Glycosyltransferase2 (PGT2). This enzyme efficiently catalyzes the 4′-o-glycosylation of phloretin to trilobatin . The pathway for trilobatin production can be reconstituted in Nicotiana benthamiana by transient expression of double bond reductase, chalcone synthase, and PGT2 genes .Molecular Structure Analysis
Trilobatin is a member of the dihydrochalcone family . The molecular formula of Trilobatin is C21H24O10 .Chemical Reactions Analysis
Biochemical analysis showed that PGT2 efficiently catalyzed 4′-o-glycosylation of phloretin to trilobatin as well as 3-hydroxyphloretin to sieboldin .Physical And Chemical Properties Analysis
Trilobatin has a molecular weight of 436.41 . It is a powder in its physical state .Scientific Research Applications
Anti-inflammatory and Immunomodulatory Effects
Trilobatin demonstrates significant anti-inflammatory effects by inhibiting the mRNA expression and secretion of pro-inflammatory cytokines (TNFα, IL-1β, and IL-6) in macrophages and in a mouse model, via the suppression of the NF-κB signaling pathway (Xiaolong Fan et al., 2015). Furthermore, it has been shown to attenuate acute lung injury by suppressing LPS-induced inflammation and oxidative stress through activation of the AMPK/GSK3β-Nrf2 pathway, and inhibiting NF-κB (Hai Zhong et al., 2020).
Antidiabetic and Antioxidant Properties
Trilobatin exhibits strong inhibitory activity against α-glucosidase and moderate activity against α-amylase, suggesting potential effectiveness in managing postprandial hyperglycemia with less side effect. It also has moderate antioxidant potential, indicated by its DPPH scavenging activity (Huaqiang Dong et al., 2012). Moreover, it ameliorates insulin resistance through the IRS-AKT-GLUT4 signaling pathway in skeletal muscle of obese animal models (Min Liu et al., 2020).
Antiobesity Effects and Gut Microbiota Modulation
Trilobatin significantly reduces body and liver weight gain induced by a high-fat diet in obese rats, modulates the gut microbiota by increasing the relative abundance of beneficial bacteria, and decreases the abundance of harmful bacteria, contributing to its antiobesity effects (Hailiang Shen et al., 2021).
Cardiovascular Protection
Trilobatin has been found to protect cardiomyocytes from hypoxia/reperfusion injury by regulating the nuclear factor erythroid 2-related factor 2/heme oxygenase-1 pathway, indicating its potential in cardiovascular disease prevention (Wenyu Chen et al., 2020).
Anticancer Activity
It induces apoptosis and attenuates the stemness phenotype of acquired gefitinib-resistant lung cancer cells through suppression of the NF-κB pathway, highlighting its potential in cancer therapy (Wang Li et al., 2021).
Safety And Hazards
Future Directions
The identification of PGT2 allows marker-aided selection to be developed to breed apples containing trilobatin . This could lead to the production of high amounts of this natural low-calorie sweetener via biopharming and metabolic engineering in yeast . Additionally, due to its anti-diabetic properties, Trilobatin could be conducive to ameliorate T2DM .
properties
IUPAC Name |
1-[2,6-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O10/c22-9-16-18(27)19(28)20(29)21(31-16)30-12-7-14(25)17(15(26)8-12)13(24)6-3-10-1-4-11(23)5-2-10/h1-2,4-5,7-8,16,18-23,25-29H,3,6,9H2/t16-,18-,19+,20-,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTCPEBQYSOEHV-QNDFHXLGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2O)OC3C(C(C(C(O3)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10194681 | |
Record name | Trilobatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10194681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow crystalline powder; Bland sweet aroma | |
Record name | Trilobatin | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2145/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Slightly soluble in water, Soluble (in ethanol) | |
Record name | Trilobatin | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2145/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Trilobatin | |
CAS RN |
4192-90-9 | |
Record name | Trilobatin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4192-90-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trilobatin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004192909 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trilobatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10194681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TRILOBATIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23298I791N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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